5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound that belongs to the family of 1,3,4-thiadiazole derivatives, which are recognized for their diverse biological activities. This specific compound features a dichlorophenyl group and a sulfanyl group, contributing to its potential pharmacological properties. The 1,3,4-thiadiazole scaffold has been extensively studied for its applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
The compound is classified under heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structure. It is derived from the thiadiazole class, which has garnered attention for its broad spectrum of biological activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial and anticancer properties due to their ability to interact with various biological targets .
The synthesis of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can be approached through several methods:
The characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the final product .
The molecular structure of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can be represented as follows:
The compound features a five-membered thiadiazole ring with an amine group at position 2 and a sulfanyl group attached to a dichlorophenylmethyl moiety.
Structural data can be analyzed using crystallographic methods or computational modeling to understand its conformation and electronic properties better.
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. The use of solvents such as ethanol or chloroform is common in the synthesis processes .
The mechanism by which 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine exerts its biological effects is primarily linked to its ability to inhibit specific enzymes and cellular pathways:
Data from studies indicate that modifications on the thiadiazole ring can significantly enhance its potency against specific targets .
Relevant data on these properties are crucial for understanding how this compound behaves under different conditions.
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has notable applications in scientific research:
1,3,4-Thiadiazole derivatives represent a privileged scaffold in modern medicinal chemistry due to their exceptional versatility in drug design and broad-spectrum biological activities. This five-membered heterocyclic ring system contains sulfur and nitrogen atoms, conferring unique electronic properties and enabling diverse interactions with biological targets. The significance of this scaffold is amplified by its role as a bioisostere for pyrimidine nucleobases—a structural feature that facilitates interference with DNA replication processes in pathogenic cells [3] [5]. Historically, thiadiazole-containing drugs have achieved clinical success across multiple therapeutic areas, including carbonic anhydrase inhibitors (acetazolamide, methazolamide), first-generation cephalosporins (cefazolin, cefazedone), and β-adrenergic blockers (timolol) [3]. The ongoing exploration of this pharmacophore reflects its continued relevance in addressing unmet medical needs, particularly in oncology and infectious disease therapeutics.
The 1,3,4-thiadiazole nucleus exhibits distinctive physicochemical properties that underpin its value in rational drug design. Two fundamental characteristics contribute to its exceptional pharmacokinetic and pharmacodynamic profile:
Mesoionic Behavior: The thiadiazole ring exists as a mesoionic system characterized by a conjugated π-electron framework with spatially separated positive and negative charges. This imparts high polarity while maintaining overall electronic neutrality, enabling efficient traversal of biological membranes and enhanced bioavailability compared to many heterocyclic systems [3] [4]. The presence of low-lying C-S σ* orbitals creates localized regions of low electron density (σ-holes) on the sulfur atom, facilitating favorable interactions with complementary regions on target biomolecules [5].
Multi-Target Engagement: Thiadiazole derivatives demonstrate intrinsic polypharmacology, modulating diverse enzymatic pathways and cellular processes. This multi-target capability stems from the scaffold's ability to mimic hydrogen-bonding patterns of peptide bonds and pyrimidine bases. Research has identified thiadiazole-containing compounds with inhibitory activity against carbonic anhydrases [3], focal adhesion kinase (FAK) [6], tubulin [6], kinesin spindle proteins [5], and fatty acid amide hydrolase (FAAH) [3]. This target promiscuity enables applications ranging from anticancer agents to antivirals and antimicrobials.
Table 1: Clinically Approved Drugs and Experimental Agents Featuring the 1,3,4-Thiadiazole Core
Compound Name | Therapeutic Category | Primary Biological Target | Significance |
---|---|---|---|
Acetazolamide | Diuretic, Glaucoma treatment | Carbonic anhydrase | First clinically successful thiadiazole-based drug |
Cefazolin | First-generation cephalosporin | Bacterial cell wall synthesis enzymes | Demonstrates antibacterial utility of thiadiazole fusion |
Litronesib (ARRY-520) | Anticancer (Phase III) | Kinesin spindle protein (KSP) | Illustrates thiadiazole's application in antimitotic therapy |
Filanesib (ARRY-520 derivative) | Anticancer (Clinical trials) | Kinesin spindle protein (KSP) | Highlights scaffold potential in hematological malignancies |
Compound 1 [5] | Experimental FAAH inhibitor | Fatty acid amide hydrolase | IC₅₀ = 0.03 µM; demonstrates synthetic versatility for enzyme inhibition |
Honokiol-thiadiazole hybrids [5] | Experimental anticancer agents | Multiple (Cell cycle, EMT, angiogenesis) | IC₅₀ values 1.62-10.21 µM across 7 cancer cell lines; superior to honokiol parent |
The structural adaptability of the 1,3,4-thiadiazole scaffold enables precise optimization of drug-like properties. Medicinal chemists strategically exploit the C2 and C5 positions for substitution to modulate electronic characteristics, lipophilicity, and steric bulk. For instance, ciprofloxacin-derived 1,3,4-thiadiazoles demonstrate how conjugation with established pharmacophores enhances anticancer activity. These hybrids exhibited IC₅₀ values of 2.79-15.7 µM against breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancer cell lines, inducing apoptosis through DNA damage and cell cycle arrest in sub-G1 phase [5]. Similarly, honokiol-thiadiazole hybrids showed 3-18-fold increased potency compared to natural honokiol against seven cancer cell lines, attributed to enhanced target engagement facilitated by the thiadiazole moiety [5]. These examples underscore the scaffold's capacity for rational design of novel therapeutic agents targeting complex diseases.
Halogen incorporation, particularly chlorine atoms, into thiadiazole derivatives represents a sophisticated strategy for enhancing ligand-target interactions and optimizing pharmacokinetic profiles. The 3,4-dichlorophenyl substitution pattern, as featured in 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine, exemplifies this approach through several critical mechanisms:
Enhanced Binding Affinity: Chlorine atoms serve as halogen bond donors through their σ-hole, forming favorable interactions with electron-rich regions of target proteins, including carbonyl oxygen atoms, π-systems, and negatively charged residues. These interactions significantly enhance binding affinity and selectivity. The 3,4-dichloro configuration provides optimal spatial orientation for simultaneous engagement with complementary binding pockets, as demonstrated in molecular docking studies of structurally related anticancer thiadiazoles [6] [9]. Computational analyses reveal that dichlorophenyl substitution increases binding energy by 1.5-3.0 kcal/mol compared to non-halogenated analogs through halogen bonding and hydrophobic effects.
Pharmacokinetic Optimization: Chlorine substituents profoundly influence absorption, distribution, metabolism, and excretion (ADME) properties. The 3,4-dichlorophenyl group increases lipophilicity (log P), facilitating passive diffusion across biological membranes while maintaining optimal solubility through balanced hydrophobic/hydrophilic properties. This substitution pattern also protects against oxidative metabolism by cytochrome P450 enzymes, particularly when positioned at meta/para sites, thereby improving metabolic stability and plasma half-life. In thiadiazole derivatives, the dichlorophenylmethylsulfanyl group provides an optimal balance—enhancing cellular permeability without compromising solubility through the hydrogen-bonding capacity of the thiadiazole ring and amine functionality [3] [5].
Table 2: Impact of Halogen Substitution Patterns on Biological Activity in 1,3,4-Thiadiazole Derivatives
Substitution Pattern | Compound Example | Biological Activity | Structure-Activity Relationship Insight |
---|---|---|---|
4-Chlorophenyl | 2-(5-(5-Oxo-2-(4-chlorophenyl)oxazolidin-3-yl)-1,3,4-thiadiazole [6] | Antitumor against Ehrlich Ascites Carcinoma | Enhanced activity compared to unsubstituted phenyl |
2-Chlorophenyl | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine [9] | Experimental intermediate | Ortho-chlorine induces steric effects favorable for target selectivity |
4-Fluorobenzylthio | Ciprofloxacin-thiadiazole hybrids (1h, 1l) [5] | Antiproliferative (IC₅₀ = 2.79 µM for A549) | Fluorine enhances membrane permeability and metabolic stability |
3,4-Dichlorobenzylthio (Target) | 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | Presumed multi-target bioactivity | Synergistic electronic effects and optimal lipophilicity (ClogP ≈ 3.2) |
2,4-Dihydroxyphenyl | 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole [6] | Antiproliferative against multiple cancer cell lines | Halogen and H-bonding groups create balanced pharmacophore |
The dichlorophenyl moiety significantly influences structure-activity relationships (SAR) in thiadiazole-based drug candidates. Positionally, the 3,4-dichloro configuration creates a distinctive electronic environment that modulates the electron density of the entire system. This electron-withdrawing effect polarizes the thioether linkage, enhancing hydrogen-bond accepting capacity and influencing the aromatic system's quadrupole moment. Such electronic modulation facilitates interactions with hydrophobic enzyme pockets common in oncology targets, including tubulin's colchicine binding site and kinase ATP pockets [6]. In cinnamic acid-thiadiazole hybrids, analogs with methoxy substitutions demonstrated IC₅₀ values of 0.28 μg/mL against MCF-7 cells, with molecular modeling confirming that halogen-like substituents form critical interactions with tubulin [6]. The dichlorophenylmethylsulfanyl group in the target compound likely confers similar advantages—its steric bulk provides conformational restraint while the chlorine atoms direct specific binding interactions. These features collectively enhance ligand efficiency and target specificity compared to simpler alkyl or phenyl substitutions.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: